molecular formula C19H22ClN3O3S B2685808 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 941990-70-1

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2685808
CAS RN: 941990-70-1
M. Wt: 407.91
InChI Key: YJQHOICSLGEKDX-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as CP-99994, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is not fully understood. However, it has been found to act as an antagonist at the neurokinin-1 (NK1) receptor. This receptor is involved in the regulation of pain and inflammation, as well as mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to improve mood and behavior. In addition, it has been found to have anti-tumor effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its mechanism of action is well understood. In addition, it has been found to have a wide range of biological activities, making it useful for investigating multiple physiological processes.
However, there are also some limitations to using this compound in lab experiments. It has been found to have poor solubility in water, which can make it difficult to administer in certain experiments. In addition, its effects can vary depending on the animal species and strain used, which can make it challenging to compare results across studies.

Future Directions

There are several potential future directions for research on 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide. One area of interest is its potential use as a treatment for chronic pain, depression, and anxiety disorders. In addition, it may have potential as a treatment for certain types of cancer. Further research is also needed to fully understand its mechanism of action and to develop more effective formulations for use in clinical trials.

Synthesis Methods

The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves several steps, including the reaction of piperidine with 4-chlorobenzenesulfonyl chloride to form 1-(4-chlorobenzenesulfonyl)piperidine. This intermediate is then reacted with pyridine-2-carboxaldehyde to form this compound.

Scientific Research Applications

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic effects and has been investigated as a potential treatment for chronic pain. In addition, it has been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-15-7-9-18(10-8-15)27(25,26)23-12-4-2-6-17(23)13-19(24)22-14-16-5-1-3-11-21-16/h1,3,5,7-11,17H,2,4,6,12-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQHOICSLGEKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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